An In-depth Technical Guide to 2,3,3-Trifluoro-1-iodoprop-1-ene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2,3,3-Trifluoro-1-iodoprop-1-ene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought after.[1][2] Among these, vinyl iodides bearing trifluoromethyl groups represent a versatile class of reagents, poised for elaboration into more complex architectures. This guide provides a comprehensive overview of 2,3,3-Trifluoro-1-iodoprop-1-ene, a promising yet under-documented fluorinated building block. Due to the limited availability of direct experimental data, this document synthesizes information from analogous compounds and computational predictions to offer a robust working guide for researchers.
Molecular Structure and Physicochemical Properties
2,3,3-Trifluoro-1-iodoprop-1-ene exists as two geometric isomers: (E)- and (Z)-2,3,3-Trifluoro-1-iodoprop-1-ene. The presence of the electron-withdrawing trifluoromethyl group and the sterically demanding iodine atom dictates the molecule's geometry and reactivity.
Figure 1: Geometric isomers of 2,3,3-Trifluoro-1-iodoprop-1-ene.
| Property | Predicted Value |
| Molecular Formula | C₃H₂F₃I |
| Molecular Weight | 221.95 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 221.915332 g/mol |
| Monoisotopic Mass | 221.915332 g/mol |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 5 |
| Complexity | 82.7 |
| Table 1: Predicted physicochemical properties of (E)-2,3,3-Trifluoro-1-iodoprop-1-ene. Data sourced from PubChem. |
The physical properties of structural isomers can differ, and it is expected that the boiling points and densities of the (E)- and (Z)-isomers of 2,3,3-Trifluoro-1-iodoprop-1-ene will be distinct.[3][4][5]
Synthesis of 2,3,3-Trifluoro-1-iodoprop-1-ene
A plausible synthetic route to 2,3,3-Trifluoro-1-iodoprop-1-ene involves the reaction of a suitable trifluoropropene precursor. While a specific, validated protocol for this exact molecule is not widely published, a general and efficient method for the synthesis of similar 1,1-difluoroallenes from commercially available 1,1,1-trifluoro-2-iodoethane has been reported, which involves the generation of a vinyllithium species followed by reaction with an electrophile.[6] A similar strategy could be envisioned for the synthesis of the target compound.
A more direct approach would be the hydroiodination of a trifluoropropyne, or the iodination of a trifluoropropenyl-metal species. Based on known procedures for the synthesis of other vinyl iodides, a proposed experimental protocol is outlined below. This protocol is a representative example and may require optimization.
Proposed Experimental Protocol: Synthesis via Hydrozirconation-Iodination
This method is adapted from established procedures for the synthesis of vinyl iodides from terminal alkynes.
Figure 2: Proposed synthetic workflow for 2,3,3-Trifluoro-1-iodoprop-1-ene.
Materials:
-
3,3,3-Trifluoropropyne
-
Schwartz's reagent (Cp₂ZrHCl)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrozirconation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Schwartz's reagent (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble 3,3,3-Trifluoropropyne (1.0 equivalent) through the solution or add as a condensed liquid.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or ¹H NMR of an aliquot). The completion of the reaction is often indicated by a change in color.
-
-
Iodination:
-
Cool the reaction mixture to 0 °C.
-
Dissolve iodine (1.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to consume excess iodine.
-
Extract the aqueous layer with diethyl ether or DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford 2,3,3-Trifluoro-1-iodoprop-1-ene. The (E) and (Z) isomers may be separable by careful chromatography.
-
Causality behind Experimental Choices:
-
Inert Atmosphere: The organozirconium intermediate is sensitive to air and moisture, necessitating an inert atmosphere to prevent decomposition.
-
Anhydrous Solvents: Water will quench the Schwartz's reagent and the organozirconium intermediate.
-
Stepwise Addition of Iodine: The iodination reaction is exothermic; slow addition at low temperature helps to control the reaction and minimize side products.
-
Aqueous Thiosulfate Wash: This step is crucial to remove unreacted iodine, which can interfere with subsequent reactions and purification.
Chemical Reactivity and Synthetic Applications
The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the adjacent double bond.[1] The C-I bond in vinyl iodides is the weakest among the vinyl halides, making it highly susceptible to oxidative addition to transition metal catalysts.[7] This property makes 2,3,3-Trifluoro-1-iodoprop-1-ene an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.
Figure 3: Key cross-coupling reactions of 2,3,3-Trifluoro-1-iodoprop-1-ene.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a vinyl halide and an organoboron compound. It is widely used in the synthesis of complex organic molecules, including pharmaceuticals.
Representative Protocol:
-
To a reaction vessel, add 2,3,3-Trifluoro-1-iodoprop-1-ene (1.0 equiv), an aryl or vinyl boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, providing access to conjugated enynes.[8][9][10][11]
Representative Protocol:
-
In a reaction vessel, dissolve 2,3,3-Trifluoro-1-iodoprop-1-ene (1.0 equiv), a terminal alkyne (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a copper(I) co-catalyst like CuI (0.1 equiv) in a suitable solvent (e.g., THF or DMF).
-
Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Perform an aqueous work-up, extract the product, dry the organic layer, and purify by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of a vinyl halide with an organostannane reagent.[12][13][14] While organotin compounds are toxic, the Stille reaction is known for its tolerance of a wide range of functional groups.
Representative Protocol:
-
Combine 2,3,3-Trifluoro-1-iodoprop-1-ene (1.0 equiv), an organostannane (e.g., an aryl- or vinyltributylstannane, 1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) in an anhydrous, degassed solvent (e.g., THF or toluene).
-
Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified. Special care must be taken to remove the toxic tin byproducts, often through treatment with a fluoride source or by chromatography on silica gel.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 2,3,3-Trifluoro-1-iodoprop-1-ene is scarce. However, based on the known spectral properties of similar halogenated and fluorinated propenes, we can predict the key features of its NMR, IR, and mass spectra.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the vinylic protons. The chemical shifts and coupling constants will be influenced by the adjacent fluorine and iodine atoms. The (E) and (Z) isomers will exhibit distinct spectra.
¹⁹F NMR: Fluorine-19 NMR is a powerful tool for characterizing organofluorine compounds due to its wide chemical shift range and high sensitivity.[16][17][18] The spectrum of 2,3,3-Trifluoro-1-iodoprop-1-ene is expected to show signals for the CF₃ and the vinylic F (if present, depending on the exact isomer). Coupling between the fluorine nuclei and with the protons will provide valuable structural information.
¹³C NMR: The carbon-13 NMR spectrum will show three distinct signals for the propene backbone. The carbon atoms bonded to fluorine will exhibit characteristic splitting (C-F coupling).[19]
Table 2: Predicted NMR Spectroscopic Data for 2,3,3-Trifluoro-1-iodoprop-1-ene. (Predicted values based on analogous compounds)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (Hz) |
|---|---|---|
| ¹H (vinylic) | 6.0 - 7.5 | Doublet of quartets (dq) or doublet (d), with J(H-F) and J(H-H) couplings |
| ¹⁹F (CF₃) | -60 to -75 | Doublet (d) or triplet (t) due to coupling with vinylic H and/or F |
| ¹³C (C=C-I) | 80 - 100 | Quartet (q) or doublet of quartets (dq) due to C-F coupling |
| ¹³C (C=C-CF₃) | 130 - 150 | Quartet (q) or doublet of quartets (dq) due to C-F coupling |
| ¹³C (CF₃) | 120 - 130 | Quartet (q) with large ¹J(C-F) |
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of C₃H₂F₃I (221.92 g/mol ).
-
Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic isotope pattern for the halogen will be observed, unlike for chlorine or bromine containing compounds.[12][20][21]
-
Fragmentation: Common fragmentation pathways would include the loss of an iodine radical (I•), a fluorine radical (F•), or a trifluoromethyl radical (•CF₃).[13]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[22][23][24]
-
C=C Stretch: A band in the region of 1600-1680 cm⁻¹ corresponding to the carbon-carbon double bond stretch.
-
C-F Stretch: Strong absorption bands in the region of 1000-1400 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group.
-
C-H Stretch (vinylic): A band above 3000 cm⁻¹.
-
C-I Stretch: A weak band in the far-infrared region, typically below 600 cm⁻¹.
Safety and Handling
As with all halogenated organic compounds, 2,3,3-Trifluoro-1-iodoprop-1-ene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound is likely to be an irritant and may be harmful if inhaled or absorbed through the skin. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.
Conclusion
2,3,3-Trifluoro-1-iodoprop-1-ene is a valuable, albeit under-characterized, building block for the synthesis of complex fluorinated molecules. Its predicted reactivity in a range of palladium-catalyzed cross-coupling reactions makes it a versatile synthon for drug discovery and materials science. This guide, by consolidating predicted data and knowledge from analogous systems, provides a foundational resource for researchers looking to explore the chemistry of this promising compound. Further experimental validation of its properties and reactivity is warranted and will undoubtedly expand its utility in organic synthesis.
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